

# JGB1741: A Reference Compound for Potent and Selective SIRT1 Inhibition

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## Compound of Interest

Compound Name: JGB1741

Cat. No.: B13393663

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For researchers, scientists, and drug development professionals, the selection of appropriate chemical probes is paramount for elucidating biological pathways and validating therapeutic targets. This guide provides a comprehensive comparison of **JGB1741** with other commercially available SIRT1 inhibitors, offering supporting experimental data and detailed protocols to aid in your research endeavors.

**JGB1741** is a potent and specific inhibitor of Sirtuin 1 (SIRT1), a NAD<sup>+</sup>-dependent deacetylase implicated in a myriad of cellular processes, including stress response, apoptosis, and gene expression.<sup>[1]</sup> Developed as an analog of sirtinol, **JGB1741** offers a valuable tool for investigating the physiological and pathological roles of SIRT1. This guide will objectively compare the performance of **JGB1741** with other established SIRT1 inhibitors, presenting key experimental data in a clear and accessible format.

## Comparative Analysis of SIRT1 Inhibitors

The efficacy of a chemical inhibitor is defined by its potency and selectivity. The following table summarizes the half-maximal inhibitory concentration (IC<sub>50</sub>) values of **JGB1741** and other commonly used SIRT1 inhibitors against SIRT1 and its closely related isoforms, SIRT2 and SIRT3. This data allows for a direct comparison of their potency and selectivity profiles.

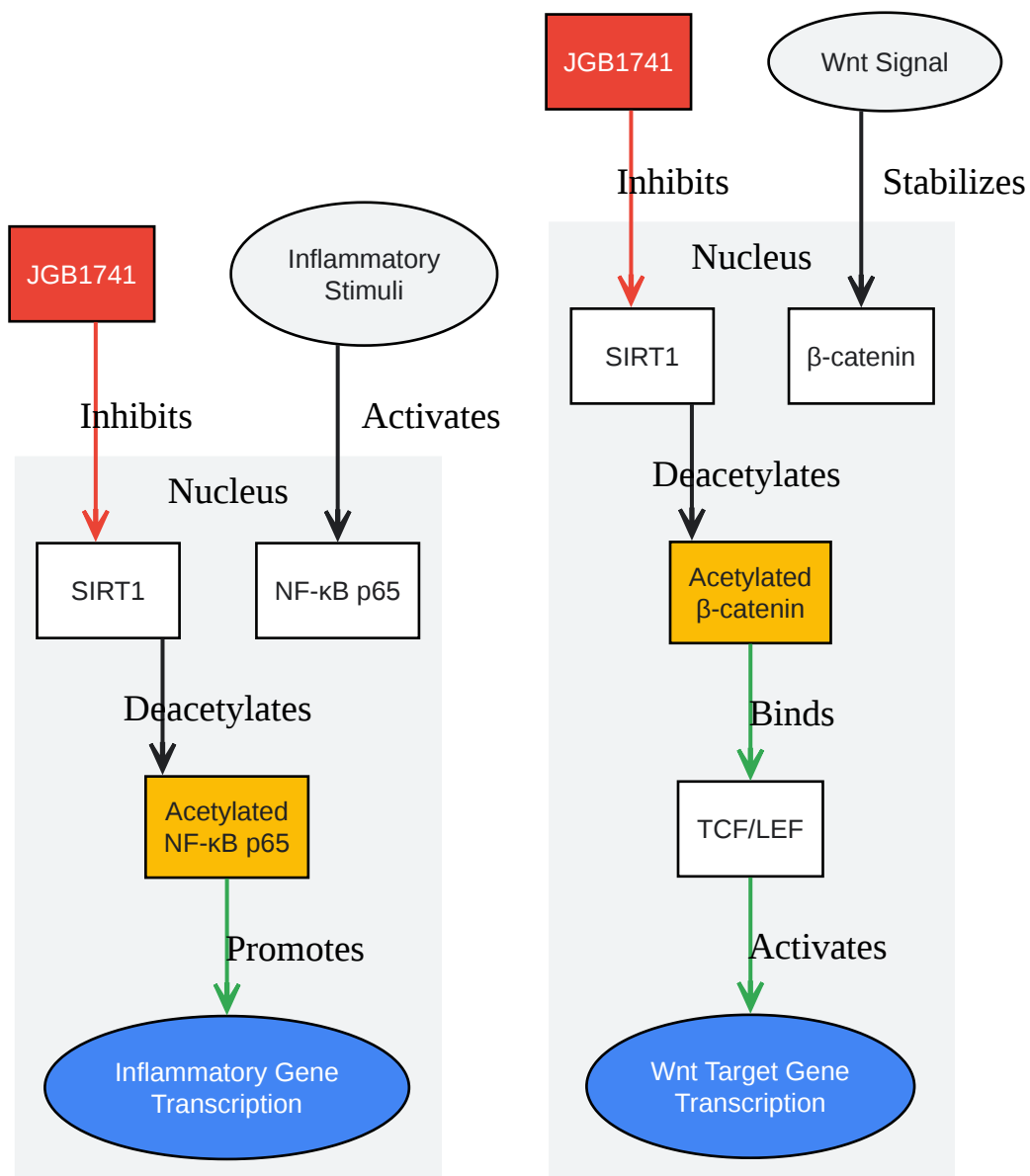
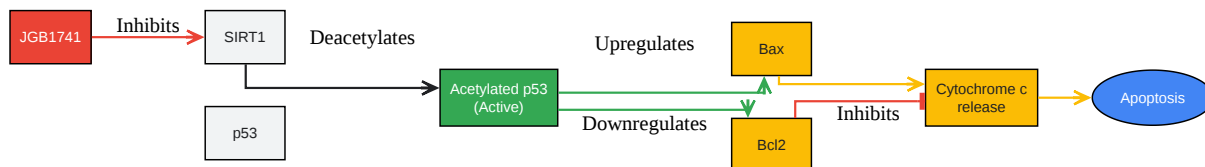
| Compound               | SIRT1 IC50 (μM)                                  | SIRT2 IC50 (μM)                | SIRT3 IC50 (μM) | Selectivity (SIRT2/SIRT 1) | Selectivity (SIRT3/SIRT 1) |
|------------------------|--|--------------------------------|-----------------|----------------------------|----------------------------|
| JGB1741                | ~15[1]   | >100[1]                        | >100[1]         | >6.7                       | >6.7                       |
| Sirtinol               | 37.6 - 131[2]<br>[3][4][5]                       | 38 - 103.4[6]<br>[2][3][4][5]  | -               | ~1.0 - 2.7                 | -                          |
| Salermide              | 76.2[6]  | 45[6]                          | -               | ~0.6                       | -                          |
| Tenovin-6              | 21[7][8]   | 10[7][9][8]                    | 67[7][9][8]     | ~0.5                       | ~3.2                       |
| EX-527<br>(Selisistat) | 0.038 -<br>0.098[10][11]<br>[12][13][14]<br>[15] | 19.6 -<br>2.77[10][11]<br>[13] | 48.7[11][13]    | >200[11][14]<br>[15]       | ~497                       |
| Cambinol               | 56[1][16][17]                                    | 59[1][16][17]                  | -               | ~1.1                       | -                          |

## Mechanism of Action: Induction of p53-Mediated Apoptosis

**JGB1741** exerts its biological effects primarily through the inhibition of SIRT1's deacetylase activity. A key substrate of SIRT1 is the tumor suppressor protein p53. By inhibiting SIRT1, **JGB1741** leads to an increase in the acetylation of p53.[1] Acetylated p53 is activated, leading to the upregulation of its target genes, such as Bax, and a subsequent modulation of the Bax/Bcl2 ratio. This cascade of events ultimately triggers the release of cytochrome c from the mitochondria and the cleavage of PARP, culminating in p53-mediated apoptosis.[1]

## Signaling Pathways

To visually represent the molecular interactions influenced by SIRT1 inhibition, the following diagrams illustrate the key signaling pathways involved.



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